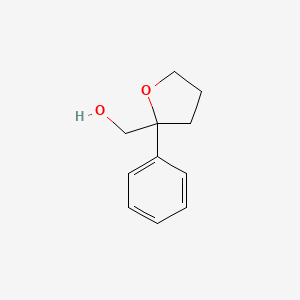

(2-Phenyloxolan-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

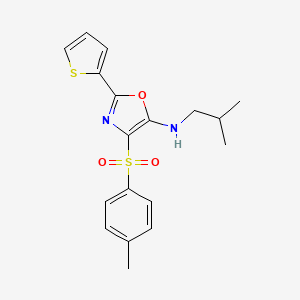

“(2-Phenyloxolan-2-yl)methanol” is a chemical compound with the CAS Number: 155139-39-2 . It has a molecular weight of 178.23 and is used in scientific research due to its fascinating properties, making it ideal for synthesis, catalysis, and drug discovery.

Molecular Structure Analysis

The IUPAC name for “this compound” is (2-phenyltetrahydrofuran-2-yl)methanol . The Inchi Code is 1S/C11H14O2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 .

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

(Jung, Ho, & Kim, 2000) utilized (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol for the asymmetric synthesis of α-hydroxy esters, a process involving bidentate chelation-controlled alkylation of glycolate enolate.

Enantioselective Epoxidation

(Lu et al., 2008) reported the synthesis of (1R,3S,4S)-2-Azanorbornyl-3-methanol, used as a catalyst in the enantioselective epoxidation of α,β-enones, highlighting the importance of such compounds in achieving high enantioselectivities.

Aza-Piancatelli Rearrangement

In a study by (Reddy et al., 2012), furan-2-yl(phenyl)methanol derivatives underwent aza-Piancatelli rearrangement, demonstrating the utility of these derivatives in synthetic organic chemistry.

Heterogeneously Catalysed Condensations

(Deutsch, Martin, & Lieske, 2007) explored the condensation of glycerol with various aldehydes to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlighting the potential of these compounds as novel platform chemicals.

Antileukemic Activity

A series of (2-Phenyl-[1,3,2]dithiarsolan-4-yl)-methanol derivatives exhibited antileukemic activity, as investigated by (Gibaud et al., 2006), opening avenues for new therapeutic agents.

Catalytic Applications

The study by (Bayly et al., 2009) on Ruthenium complexes with Phosphanylacetal and Phosphanylthioacetal Ligands, including 2-(1,3-dioxolan-2-yl)phenyl derivatives, revealed their potential in catalysis, especially in hydrosilylation reactions.

Enantioselective Bioreduction

(Şahin, Serencam, & Dertli, 2019) used Lactobacillus paracasei BD101 for the enantioselective bioreduction of heteroaryl ketones to produce enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, demonstrating the feasibility of biocatalysis in producing chiral alcohols.

Lipid Dynamics Studies

(Nguyen et al., 2019) explored how methanol influences lipid dynamics, indicating the potential of methanol-related compounds in studying biological membranes.

Synthesis of Functional Polymers

(Coskun et al., 1998) synthesized and characterized poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], indicating the versatility of these compounds in polymer science.

Propiedades

IUPAC Name |

(2-phenyloxolan-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQECMZVGOYNIPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)

![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)

![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)